molecular formula C10H10F3NS B1468169 2-(3-(Trifluoromethyl)phenyl)thiazolidine CAS No. 1193224-84-8

2-(3-(Trifluoromethyl)phenyl)thiazolidine

Cat. No.: B1468169
CAS No.: 1193224-84-8
M. Wt: 233.26 g/mol
InChI Key: YCSCFSFFPPFZRY-UHFFFAOYSA-N
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Description

“2-(3-(Trifluoromethyl)phenyl)thiazolidine” is a compound with the molecular formula C10H10F3NS . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are intriguing and have been used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, 1,2-aminothiols and aldehydes can react quickly under physiological conditions to afford a thiazolidine product .


Molecular Structure Analysis

The molecular structure of “this compound” includes sulfur at the first position and nitrogen at the third position . This structure is intriguing and behaves as a bridge between organic synthesis and medicinal chemistry .


Chemical Reactions Analysis

Thiazolidine derivatives have been used in various chemical reactions. For example, a fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product .


Physical and Chemical Properties Analysis

The compound is solid in physical form . Its melting point ranges from 109 to 111 .

Scientific Research Applications

Crystallography and Molecular Structure

  • The compound 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide, a derivative of 2-(3-(Trifluoromethyl)phenyl)thiazolidine, demonstrates a twisted conformation of its 1,3-thiazolidine ring. The intricate three-dimensional network formed by hydrogen bonds and weak C—H⋯π interactions is crucial in its crystal structure, suggesting the significance of thiazolidine's spatial arrangement in defining its interactions and stability within crystal structures (Akkurt, 2012).

Biological Synthesis and Applications

Chemical Synthesis and Biological Relevance

  • Thiazolidine compounds, closely related to this compound, have been synthesized using different intermediates and have shown promising antioxidant and antitumor activities. These activities underline the compound's potential in pharmacological and medical applications, especially in the realm of cancer treatment and prevention (Gouda, 2011).
  • The synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives through a one-pot, three-component reaction illustrates the compound's versatility and its capacity to form structurally diverse scaffolds, which are of significant interest in biological research due to their potential applications in drug discovery and other fields (Dalmal, 2014).

Antimicrobial and Antifungal Properties

Antimicrobial and Antifungal Activities

  • Derivatives of 1,3-thiazolidin-4-ones, which include compounds similar to this compound, have exhibited significant antimicrobial and antifungal properties. This suggests a potential application in developing new treatments or preventive measures against microbial and fungal infections (Aouali, 2016).

Antioxidant Potential

Evaluation of Antioxidant Effects

  • The evaluation of antioxidant activity of thiazolidin-4-one derivatives, which are structurally related to this compound, has indicated that certain derivatives exhibit significant radical scavenging properties. This highlights the potential of these compounds in combating oxidative stress and may be relevant in the prevention of diseases associated with free radical damage (Apotrosoaei, 2014).

Signaling Pathways and Cancer Treatment

Inhibitory Effects on Signaling Pathways

  • Thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of critical signaling pathways in cancer cells, such as the Raf/MEK/ERK and the PI3K/Akt pathways. Their ability to inhibit cell proliferation, induce early apoptosis, and arrest cells in specific phases indicates their potential as lead compounds for developing new anticancer agents (Li, 2010).

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302, H312, and H332 .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .

Biochemical Analysis

Biochemical Properties

2-(3-(Trifluoromethyl)phenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways, thereby modulating their activity. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . These effects are crucial for understanding its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, making it suitable for long-term studies. It can undergo degradation over time, leading to changes in its biochemical properties . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance . Additionally, this compound can influence the metabolism of lipids and carbohydrates, contributing to its diverse biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NS/c11-10(12,13)8-3-1-2-7(6-8)9-14-4-5-15-9/h1-3,6,9,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSCFSFFPPFZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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